molecular formula C11H12N4O2 B1433459 Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate CAS No. 1706459-79-1

Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate

Cat. No.: B1433459
CAS No.: 1706459-79-1
M. Wt: 232.24 g/mol
InChI Key: QSYNSILMWOBEGC-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Significance

This compound possesses the molecular formula C₁₁H₁₂N₄O₂ with a molecular weight of 232.24 grams per mole. The compound features a distinctive structural arrangement consisting of a para-substituted benzoate ester linked to a 5-methyltetrazole moiety through a methylene bridge. The tetrazole ring system, characterized by its five-membered structure containing four nitrogen atoms and one carbon atom, represents one of the most nitrogen-rich heterocycles known to organic chemistry. This high nitrogen content contributes to the compound's unique electronic properties and reactivity patterns.

The spatial arrangement of the molecule demonstrates significant conformational flexibility, with the methylene linker allowing rotational freedom between the aromatic benzoate system and the tetrazole heterocycle. The tetrazole ring exists primarily in its 1H-tautomeric form under normal conditions, which represents the thermodynamically favored arrangement in the solid state. The aromatic benzene ring maintains planarity, while the tetrazole system adopts a nearly planar configuration that facilitates π-electron delocalization across the heterocyclic framework.

Table 1: Fundamental Chemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₁₂N₄O₂
Molecular Weight 232.24 g/mol
Chemical Abstracts Service Number 1706459-79-1
International Union of Pure and Applied Chemistry Name methyl 4-[(5-methyltetrazol-1-yl)methyl]benzoate
Canonical Simplified Molecular Input Line Entry System CC1=NN=NN1CC2=CC=C(C=C2)C(=O)OC

The structural significance extends beyond mere molecular architecture to encompass functional group interactions that define the compound's chemical behavior. The ester functionality provides sites for hydrolytic reactions, while the tetrazole ring offers multiple coordination sites for metal chelation and hydrogen bonding interactions. The methyl substituent on the tetrazole ring influences both electronic distribution and steric considerations, affecting the overall reactivity profile of the molecule.

Historical Context in Heterocyclic Chemistry Research

The development of tetrazole-containing compounds emerged from fundamental research into nitrogen-rich heterocycles during the early twentieth century. Tetrazoles were first synthesized through the reaction of anhydrous hydrazoic acid with hydrogen cyanide under elevated pressure conditions, representing a significant breakthrough in heterocyclic synthesis methodology. This foundational work established tetrazoles as accessible synthetic targets and opened pathways for subsequent structural modifications and applications.

The evolution of tetrazole chemistry progressed through systematic investigations of cycloaddition reactions, particularly the [3+2] cycloaddition between organic nitriles and sodium azide. Researchers developed improved synthetic protocols utilizing catalytic systems such as copper sulfate pentahydrate in dimethyl sulfoxide, enabling more efficient and practical synthesis of 5-substituted-1H-tetrazoles under mild reaction conditions. These methodological advances significantly expanded the accessibility of tetrazole derivatives and facilitated their incorporation into complex molecular architectures.

The specific development of benzoate-tetrazole hybrid structures represents a more recent advancement in heterocyclic chemistry, driven by the recognition of tetrazoles as effective bioisosteres for carboxylic acid groups. This recognition emerged from extensive structure-activity relationship studies demonstrating that tetrazoles could maintain biological activity while offering improved pharmacological properties. The combination of benzoate esters with tetrazole rings created a new class of compounds that bridged traditional organic chemistry with modern medicinal chemistry applications.

Research investigations into tetrazole-containing compounds accelerated significantly with the introduction of multicomponent reaction strategies, particularly the Ugi tetrazole four-component reaction. This synthetic methodology enabled rapid construction of complex tetrazole derivatives from simple starting materials, including aldehydes, amines, isocyanides, and azide sources. The development of these efficient synthetic routes facilitated the preparation of diverse tetrazole libraries for biological screening and pharmaceutical development.

Role as a Bioisostere in Medicinal Chemistry

The concept of bioisosterism has fundamentally shaped modern drug design, with tetrazoles emerging as particularly valuable carboxylic acid mimetics. This compound exemplifies this principle through its structural features that closely approximate carboxylate functionality while offering distinct advantages in terms of metabolic stability and membrane permeability. The tetrazole ring system exhibits similar acidity to carboxylic acids, with pKa values typically ranging from 4.5 to 4.9, closely matching the ionization behavior of carboxylate groups under physiological conditions.

The bioisosteric relationship extends beyond simple acidity matching to encompass spatial and electronic similarities. Crystallographic analyses have demonstrated that tetrazole rings occupy similar volumes to carboxylate groups and present comparable electrostatic potential surfaces. However, tetrazoles offer enhanced metabolic resistance compared to carboxylic acids, as they are not susceptible to β-oxidation pathways or amino acid conjugation reactions that typically degrade carboxylate-containing compounds in biological systems.

Table 2: Bioisosteric Comparison of Tetrazole and Carboxylate Groups

Property Tetrazole (1H-form) Carboxylate Reference
pKa Range 4.5-4.9 4.2-4.4
Metabolic Stability High Moderate
Lipophilicity (ionized form) 10× higher Baseline
Hydrogen Bond Capacity 4 nitrogen lone pairs 2 oxygen lone pairs
Membrane Penetration Enhanced Standard

The enhanced lipophilicity of ionized tetrazoles represents a particularly important advantage in pharmaceutical applications. Despite being ionized at physiological pH, tetrazoles demonstrate approximately ten-fold greater lipophilicity compared to corresponding carboxylates, facilitating improved membrane penetration and bioavailability. This property stems from the delocalized negative charge distribution across the four nitrogen atoms of the tetrazole ring, which reduces the hydration energy required for membrane passage.

The unique hydrogen bonding capacity of tetrazoles provides additional opportunities for receptor interactions that are not available with carboxylate groups. The four nitrogen atoms in the tetrazole ring can simultaneously participate in hydrogen bonding with multiple receptor sites, potentially leading to enhanced binding affinity and selectivity. Structural biology studies have revealed that tetrazoles can form up to four hydrogen bonds with receptor residues, with the nitrogen lone pairs oriented coplanar with the tetrazole ring for optimal geometric complementarity.

The pharmaceutical relevance of tetrazole-containing compounds is demonstrated by their presence in numerous approved medications, including angiotensin II receptor blockers such as losartan and candesartan. These therapeutic agents exploit the bioisosteric properties of tetrazoles to achieve effective receptor binding while maintaining favorable pharmacological profiles. The success of these drugs has validated the tetrazole scaffold as a privileged structure in medicinal chemistry and has encouraged continued research into novel tetrazole-containing compounds like this compound.

Properties

IUPAC Name

methyl 4-[(5-methyltetrazol-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-8-12-13-14-15(8)7-9-3-5-10(6-4-9)11(16)17-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYNSILMWOBEGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1CC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of 4-(Chloromethyl)benzoate with 5-Methyl-1H-tetrazole

  • Starting Materials : 4-(chloromethyl)benzoate and 5-methyl-1H-tetrazole.
  • Reaction Type : Nucleophilic substitution (SN2) where the tetrazole nitrogen attacks the electrophilic chloromethyl group.
  • Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity and solubility.
  • Base : Potassium carbonate (K2CO3) is commonly used to deprotonate the tetrazole, increasing its nucleophilicity.
  • Temperature : Typically carried out at mild to moderate temperatures (room temperature to 60°C) to balance reaction rate and minimize side reactions.
  • Reaction Time : Several hours to overnight, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Purification

  • Techniques : Recrystallization from suitable solvents or chromatographic separation to isolate the pure product.
  • Yield : Optimized conditions can yield high purity product with good to excellent yields.

Table 1: Typical Reaction Conditions for Nucleophilic Substitution

Parameter Typical Condition
Solvent DMF or DMSO
Base K2CO3
Temperature 25–60 °C
Reaction Time 6–24 hours
Monitoring TLC or HPLC
Purification Recrystallization or chromatography

Alternative Synthetic Routes via Tetrazole-Substituted Benzenamines

A multi-step synthetic approach has been reported for related tetrazole-substituted benzenamines, which can serve as precursors or analogs for the target compound:

  • Step 1 : Synthesis of nitro-substituted secondary amides from 4-nitroaniline and acetic anhydride in dichloromethane.
  • Step 2 : Conversion of nitro amides to 1,5-disubstituted tetrazoles using titanium tetrachloride catalysis and sodium azide in dry acetonitrile.
  • Step 3 : Reduction of nitro-substituted tetrazoles to 5-methyl-1H-tetrazol-1-yl substituted benzenamines using sodium borohydride with nickel acetate catalyst.

This pathway, while more complex, allows for the synthesis of tetrazole-functionalized aromatic amines with high chemo-selectivity and good yields, which can be further elaborated into methyl benzoate derivatives.

Table 2: Multi-step Synthesis Summary

Step Reaction Type Reagents and Conditions Outcome
1 Acylation 4-nitroaniline + acetic anhydride in DCM Nitro-substituted secondary amide
2 Tetrazole formation TiCl4 catalyst + NaN3 in dry acetonitrile 1,5-disubstituted tetrazoles
3 Reduction NaBH4 + Ni(OAc)2 catalyst 5-methyl-1H-tetrazol-1-yl benzenamines

Reaction Mechanistic Insights and Optimization

  • The nucleophilic substitution mechanism is favored by the strong nucleophilicity of the deprotonated tetrazole nitrogen.
  • The choice of base and solvent critically influences reaction rate and selectivity.
  • Temperature control prevents side reactions such as elimination or hydrolysis.
  • Monitoring by TLC or HPLC ensures timely termination of the reaction to maximize yield.
  • Purification techniques are essential to remove unreacted starting materials and side products.

Research Findings and Yield Data

  • Studies report that using potassium carbonate in DMF at 40–50°C for 12–18 hours results in yields exceeding 80% for the target compound.
  • The multi-step approach via nitroanilines and tetrazole formation achieves overall yields of 60–75%, with high chemo-selectivity and purity confirmed by spectroscopic methods.
  • Structural confirmation is routinely performed by proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and melting point analysis.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Notes
Direct nucleophilic substitution 4-(chloromethyl)benzoate, 5-methyl-1H-tetrazole, K2CO3, DMF 25–60°C, 6–24 h 80–90% Simple, high yield, scalable
Multi-step from nitroanilines 4-nitroaniline, acetic anhydride, TiCl4, NaN3, NaBH4, Ni(OAc)2 Multi-step, varied solvents 60–75% More complex, allows functional group diversity

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The benzoate ester can be oxidized to the corresponding carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoic acid.

    Reduction: 4-[

Biological Activity

Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanism of action, biochemical pathways, and relevant research findings.

Compound Overview

  • Chemical Formula : C₁₁H₁₂N₄O₂
  • Molecular Weight : 232.24 g/mol
  • CAS Number : 1706459-79-1

The compound features a benzoate ester linked to a tetrazole ring, which is known for its stability and ability to mimic carboxylate groups, making it valuable in drug design.

Target of Action : The tetrazole moiety in this compound is associated with various biological activities, including antihypertensive effects through angiotensin II inhibition. Compounds with similar structures have shown significant binding affinities to specific targets, suggesting a potential for therapeutic applications.

Mode of Action : The compound is believed to interact with biological targets through the formation of hydrogen bonds, which enhances binding energy and specificity. This interaction is crucial for its pharmacological efficacy.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antihypertensive Activity : Similar tetrazole derivatives have been documented to lower blood pressure by inhibiting angiotensin II receptors.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic properties against various cancer cell lines, although specific data on this compound is limited. However, related compounds have shown promise in this area.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological effects of this compound:

StudyBiological ActivityFindings
Feng et al. (2022)AntimicrobialMethyl benzoate derivatives showed significant larvicidal activity against Aedes albopictus with an LC₅₀ of 0.114 mg/cm² .
Kravets-Beker et al. (2022)Neurotoxic EffectsHigh doses reduced cholinesterase activity in rats, indicating potential neurotoxic effects at elevated concentrations .
Docking Studies (2023)Binding AffinityComputational studies revealed favorable binding interactions with key proteins involved in hypertension regulation.

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Heterocycle/Substituent Key Structural Differences Potential Applications Reference
Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate 5-methyltetrazole Reference compound; tetrazole as core heterocycle Bioisostere for carboxylate groups
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate Benzimidazole (bicyclic, 2 N atoms) Benzimidazole replaces tetrazole Antifungal/antiviral agents
Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate Pyrazole (monocyclic, 2 N atoms) Pyrazole substituent; lower N density Kinase inhibitors, agrochemicals
Quinoline-piperazine derivatives (C1–C7) Quinoline-piperazine Bulky quinoline-piperazine substituents Antimalarial/anticancer agents
Ethyl 4-(benzimidazol-2-yl)butanoate Benzimidazole + butanoate chain Extended aliphatic chain Improved lipophilicity/bioavailability
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole derivative Triazole (3 N atoms) + carbothioate Triazole core; sulfur-containing group Antimicrobial/antioxidant agents

Heterocycle Properties and Reactivity

  • Tetrazole vs. Benzimidazole/Pyrazole :

    • Tetrazoles exhibit higher acidity (pKa ~4–5) compared to benzimidazoles (pKa ~12–13) or pyrazoles (pKa ~14–16), enabling stronger hydrogen bonding and ionic interactions . This makes tetrazoles effective bioisosteres for carboxylates in drug design, enhancing metabolic stability and membrane permeability.
    • Benzimidazoles, with fused aromatic rings, confer rigidity and planar geometry, favoring intercalation with biological targets like DNA or enzymes .
  • Tetrazole vs. Triazole: Triazoles (3 N atoms) are less acidic than tetrazoles but still participate in hydrogen bonding.
  • Quinoline-Piperazine Derivatives: Compounds like C1–C7 incorporate bulky quinoline-piperazine groups, which may improve target specificity (e.g., kinase inhibition) but reduce solubility compared to smaller heterocycles.

Physicochemical and Pharmacokinetic Profiles

  • Solubility: Tetrazoles’ polarity enhances aqueous solubility compared to lipophilic quinoline derivatives .
  • Metabolic Stability : The methyl ester in the target compound may undergo hydrolysis in vivo, whereas tetrazoles resist enzymatic degradation, offering prolonged half-lives .
  • Bioavailability: Extended aliphatic chains (e.g., ethyl butanoate in ) may improve absorption but reduce target affinity due to increased flexibility.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling a tetrazole derivative with a benzoate precursor. For example, analogous compounds (e.g., methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate) are synthesized using Na₂S₂O₅ in DMF as a catalyst, with methyl 4-formyl benzoate and 5-methyl-1,2-phenylenediamine as starting materials . Optimization includes solvent selection (DMF, methanol), temperature control (room temperature to 40°C), and catalyst screening (e.g., Na₂S₂O₅). Reaction progress can be monitored via TLC or HPLC, with purification by recrystallization or column chromatography.

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR are critical for confirming substitution patterns and verifying the integrity of the tetrazole and benzoate moieties. For example, analogous compounds show distinct aromatic proton signals between δ 7.5–8.5 ppm and methyl group resonances near δ 2.5 ppm .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. High-resolution data can resolve bond lengths and angles, particularly for the tetrazole ring and its spatial orientation relative to the benzoate group .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally similar compounds (e.g., methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate), this compound is likely classified under acute toxicity categories (oral, dermal, inhalation; Category 4). Key precautions include:
  • Use of fume hoods and PPE (gloves, lab coats).
  • Storage in sealed containers at controlled temperatures.
  • Emergency protocols for spillage (neutralizing agents, ventilation) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

  • Methodological Answer : Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can simulate interactions with biological targets (e.g., enzymes, receptors). For example, tetrazole-containing analogs exhibit anticonvulsant activity by binding to GABA receptors. Docking parameters should include:
  • Flexible ligand and rigid receptor assumptions.
  • Grid box dimensions centered on active sites.
  • Validation via comparison with experimental IC₅₀ values .

Q. What strategies resolve contradictions in biological activity data between structurally similar tetrazole-benzoate derivatives?

  • Methodological Answer :
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methyl vs. phenyl groups on the tetrazole ring) using analogs like ethyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate .
  • Dose-response assays : Reproduce experiments under standardized conditions (pH, solvent, cell lines) to isolate variable impacts.
  • Meta-analysis : Cross-reference data from multiple studies (e.g., IC₅₀ discrepancies in receptor binding assays) .

Q. How can high-throughput crystallography pipelines improve the efficiency of polymorph screening for this compound?

  • Methodological Answer : SHELXC/D/E programs enable rapid phase determination and structure solution for high-throughput crystallography. Key steps include:
  • Automated data collection using synchrotron sources.
  • Integration with pipelines like CCP4 or PHENIX for batch processing.
  • Twinning detection and resolution via SHELXL refinement .

Method Development & Validation

Q. What analytical methods (HPLC, LC-MS) are suitable for quantifying impurities in synthesized batches of this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/water (70:30) + 0.1% trifluoroacetic acid. Calibrate against a reference standard .
  • LC-MS : Electrospray ionization (ESI+) in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺). Validate method sensitivity via limit of detection (LOD) and quantification (LOQ) studies .

Q. How do solvent polarity and temperature affect the stability of the tetrazole ring in this compound?

  • Methodological Answer : Stability studies should include:
  • Accelerated degradation tests in polar (water, methanol) vs. non-polar solvents (toluene).
  • Thermal gravimetric analysis (TGA) to assess decomposition temperatures.
  • pH-dependent stability assays (e.g., tetrazole ring hydrolysis under acidic/basic conditions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.